3-(Bromomethyl)cyclobutanecarboxylic acid

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Researchers requiring a conformationally rigid, dual-functional linker for PROTAC design face challenges in sourcing a building block that offers both a reactive electrophilic site and a carboxylic acid for straightforward conjugation. 3-(Bromomethyl)cyclobutanecarboxylic acid resolves this bottleneck. - The strained cyclobutane core imparts metabolic stability and restricts conformational flexibility, optimizing ternary complex formation for enhanced target degradation. - The bromomethyl group serves as a versatile SN2 handle for introducing diverse amine, thiol, or carbon nucleophiles, while the carboxylic acid enables direct amide coupling. - Supplied with full analytical characterization (NMR, HPLC) and shipped under controlled conditions to ensure high reactivity and batch-to-batch consistency.

Molecular Formula C6H9BrO2
Molecular Weight 193.04
CAS No. 10555-42-7
Cat. No. B599747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)cyclobutanecarboxylic acid
CAS10555-42-7
Molecular FormulaC6H9BrO2
Molecular Weight193.04
Structural Identifiers
SMILESC1C(CC1C(=O)O)CBr
InChIInChI=1S/C6H9BrO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3H2,(H,8,9)
InChIKeyRKXSTQZHSQTEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)cyclobutanecarboxylic acid for Research


3-(Bromomethyl)cyclobutanecarboxylic acid (CAS 10555-42-7) is a cyclobutane carboxylic acid derivative featuring a reactive bromomethyl group at the 3-position and a carboxylic acid group at the 1-position . With a molecular weight of 193.04 g/mol and a predicted pKa of 4.58±0.40, it exists as a crystalline solid that is typically stored at 2-8°C . The compound belongs to a valuable class of strained cyclobutane building blocks increasingly employed in medicinal chemistry to modulate pharmacokinetic properties, including metabolic stability and lipophilicity, relative to acyclic counterparts .

Substitution Constraints for 3-(Bromomethyl)cyclobutanecarboxylic acid


Generic substitution of 3-(Bromomethyl)cyclobutanecarboxylic acid is not feasible due to its unique combination of a strained cyclobutane core and a reactive bromomethyl leaving group. The four-membered ring imparts distinctive conformational rigidity and metabolic stability that is absent in larger cycloalkyl or acyclic analogs . Critically, the bromomethyl moiety is a potent electrophile for SN2 nucleophilic substitution, offering a well-defined synthetic handle for diversification into amines, ethers, thioethers, and carbon-linked derivatives . Analogs lacking the bromomethyl group, such as unsubstituted cyclobutanecarboxylic acid, or those with less reactive leaving groups (e.g., 3-(hydroxymethyl)cyclobutanecarboxylic acid or 3-(chloromethyl)cyclobutanecarboxylic acid), exhibit markedly different reaction profiles and kinetics, precluding their use as drop-in replacements for the brominated compound in advanced intermediate synthesis .

3-(Bromomethyl)cyclobutanecarboxylic acid vs. Analogs


Bromomethyl vs. Chloromethyl Leaving Group Reactivity

The bromomethyl group in 3-(bromomethyl)cyclobutanecarboxylic acid exhibits superior leaving group ability compared to the chloromethyl analog in nucleophilic substitution reactions, which is a well-established trend in organic chemistry [1]. This reactivity difference is critical for achieving higher conversion rates and yields in SN2 reactions, particularly when introducing sterically hindered nucleophiles or in the synthesis of cyclobutane-containing amines and ethers .

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Dual Functional Group Reactivity

3-(Bromomethyl)cyclobutanecarboxylic acid possesses both a carboxylic acid and a bromomethyl group, enabling orthogonal and sequential functionalization . The carboxylic acid group can undergo esterification or amidation to generate diverse ester and amide derivatives, while the bromomethyl group remains available for subsequent nucleophilic substitution . This dual reactivity is a key differentiator from analogs that contain only one reactive functional group, such as cyclobutanecarboxylic acid (which lacks the bromomethyl handle) or (bromomethyl)cyclobutane (which lacks the carboxylic acid).

Organic Synthesis Amide Coupling Esterification

Cyclobutane Strain vs. Acyclic Analogs

The cyclobutane ring in 3-(bromomethyl)cyclobutanecarboxylic acid introduces significant ring strain and conformational rigidity, which can enhance metabolic stability and reduce off-target effects compared to acyclic, linear alkyl carboxylic acid building blocks [1]. The fraction of sp3-hybridized carbons (Fsp3) for this compound is calculated to be 0.83 . This high Fsp3 value is generally correlated with improved clinical success rates in drug discovery, as it often leads to better aqueous solubility and reduced toxicity [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Boronated Amino Acid Precursor for BNCT

3-(Bromomethyl)cyclobutanecarboxylic acid serves as a crucial starting material for the synthesis of novel boronated aminocyclobutanecarboxylic acids, which are under investigation as potential agents for Boron Neutron Capture Therapy (BNCT) [1]. The bromomethyl group is essential for introducing the boron-containing moiety. For instance, the synthesis of 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid has been evaluated starting from the closely related 3-(bromomethyl)cyclobutanone ketal, demonstrating the utility of the bromomethyl cyclobutane core in this specific therapeutic area [2].

BNCT Cancer Therapy Amino Acid Synthesis

PROTAC Linker Precursor

Derivatives of 3-(bromomethyl)cyclobutanecarboxylic acid, such as its methyl ester, are explicitly categorized and utilized as PROTAC (Proteolysis Targeting Chimera) linkers . The rigid cyclobutane scaffold can influence the conformation of the PROTAC ternary complex (target protein, PROTAC, E3 ligase), which is critical for efficient ubiquitination and subsequent degradation. The bromomethyl group serves as a functional handle for conjugating the linker to either the target protein ligand or the E3 ligase ligand . This is a specialized application that differentiates it from more flexible or non-functionalized building blocks.

PROTAC Targeted Protein Degradation Chemical Biology

Cyclobutane Ring Contraction to Cyclopropane

While not a direct head-to-head comparison, the unique reactivity of α-bromocyclobutanecarboxylates (a class that includes 3-(bromomethyl)cyclobutanecarboxylic acid) is highlighted by their ability to undergo base-induced ring contraction to form cyclopropane derivatives [1]. For example, the reaction of methyl α-bromocyclobutanecarboxylate with KOH or K2CO3 leads exclusively to 1-(hydroxymethyl)cyclopropanecarboxylic acid [1]. This specific rearrangement pathway is a distinct feature of the α-bromocyclobutane system and provides access to valuable cyclopropane building blocks, which are not readily available from other cyclobutane analogs.

Ring Contraction Cyclopropane Synthesis Mechanistic Studies

Research Applications of 3-(Bromomethyl)cyclobutanecarboxylic acid


Conformationally Constrained Peptidomimetics

The dual functional groups and rigid cyclobutane core make this compound an ideal starting material for synthesizing peptidomimetics, where the cyclobutane ring can act as a conformationally restricted replacement for a peptide backbone . The carboxylic acid allows for standard amide coupling, while the bromomethyl group can be substituted with diverse amine or thiol nucleophiles to introduce side-chain functionality .

PROTACs for Targeted Protein Degradation

As established in the evidence, the methyl ester derivative of this compound is a known PROTAC linker . The rigid cyclobutane scaffold can be used to fine-tune the distance and orientation between the target protein and E3 ligase ligands, a critical parameter for optimizing the formation of the ternary complex and maximizing degradation efficiency .

Boronated Amino Acids for BNCT

3-(Bromomethyl)cyclobutanecarboxylic acid is a key intermediate in the synthesis of novel boronated aminocyclobutanecarboxylic acids, which are being investigated as potential BNCT agents for cancer treatment [1]. The bromomethyl group is essential for the installation of the boron-containing moiety, and the cyclobutane scaffold provides metabolic stability [2].

Cyclopropane Building Blocks via Ring Contraction

As demonstrated by the class-level evidence on α-bromocyclobutanecarboxylates, this compound class can undergo a unique base-induced ring contraction to form cyclopropane derivatives with high selectivity [3]. This transformation provides a strategic route to access valuable cyclopropane carboxylic acid building blocks, which are important motifs in medicinal chemistry and agrochemicals [3].

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